molecular formula C6H13O4P B1580994 Diethyl acetylphosphonate CAS No. 919-19-7

Diethyl acetylphosphonate

Cat. No.: B1580994
CAS No.: 919-19-7
M. Wt: 180.14 g/mol
InChI Key: YOHJPFQGGNEGSE-UHFFFAOYSA-N
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Description

Diethyl acetylphosphonate is an organophosphorus compound with the molecular formula C6H13O4P. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl acetylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of acetyl chloride with triethyl phosphite. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Diethyl acetylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly employed.

Major Products:

Scientific Research Applications

Diethyl acetylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl acetylphosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites. The compound’s ability to form strong bonds with phosphorus atoms makes it effective in disrupting enzymatic activities .

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Dimethyl acetylphosphonate
  • Diethyl benzoylphosphonate

Comparison: Diethyl acetylphosphonate is unique due to its acetyl group, which imparts distinct reactivity compared to other phosphonates. For instance, diethyl phosphonate lacks the acetyl group, making it less reactive in certain substitution reactions. Dimethyl acetylphosphonate, on the other hand, has similar reactivity but differs in physical properties due to the presence of methyl groups instead of ethyl groups .

Properties

IUPAC Name

1-diethoxyphosphorylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O4P/c1-4-9-11(8,6(3)7)10-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHJPFQGGNEGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335132
Record name Diethyl acetylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919-19-7
Record name Diethyl acetylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 919-19-7
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Synthesis routes and methods I

Procedure details

166.2 grams (1 mole) triethyl phosphate was added dropwise with stirring to 78.4 grams (1 mole) of acetyl chloride over a period of 30 minutes at a temperature of 30° to 35° C. maintained by cooling. Ethyl chloride was evolved. The temperature was increased to 60° C. over the next 1 hour and 15 minutes, at which time the evolution of ethyl chloride was complete. The product was distilled under vaccum yielding 176 grams of diethyl acetylphosphonate (DEAP) in 98% yield, B.P. about 80° C. at 5 mm. and having a refractive index of 1.4240 at 200° C.
Name
triethyl phosphate
Quantity
166.2 g
Type
reactant
Reaction Step One
Quantity
78.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

166.2 grams (1 mole) triethyl phosphite was added dropwise with stirring to 78.4 grams (1 mole) of acetyl chloride over a period of 30 minutes at a temperature of 30° to 35° C maintained by cooling. Ethyl chloride was evolved. The temperature was increased to 60° C over the next 1 hour and 15 minutes, at which time the evolution of ethyl chloride was complete. The product was distilled under vacuum yielding 176 grams of diethyl acetylphosphonate (DEAP) in 98% yield, B.P. about 80° C at 5 mm and having a refractive index of 1.4240 at 200° C.
Quantity
166.2 g
Type
reactant
Reaction Step One
Quantity
78.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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